molecular formula C21H19N5O2S B2951957 N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 946354-02-5

N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2951957
CAS No.: 946354-02-5
M. Wt: 405.48
InChI Key: IIJQYVBUKFYKNF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidinone scaffold, a core structure known to mimic purine bases and exhibit significant biological activity. This acetamide derivative is specifically designed for research applications in medicinal chemistry and drug discovery. Compounds featuring the pyrazolo[3,4-d]pyrimidin-4-one core, particularly those with acetamide linkers, are frequently investigated as key intermediates or potential inhibitors for various enzymatic targets . The structure-activity relationship (SAR) of this class of compounds suggests potential utility in kinase inhibition studies, given the established role of similar scaffolds in targeting ATP-binding sites . Researchers can utilize this chemical to explore its mechanism of action in cellular signaling pathways, screen for anticancer activity, or serve as a precursor for the synthesis of more complex heterocyclic systems . The presence of the sulfanylacetamide moiety and the 4-ethylphenyl substituent makes it a valuable candidate for probing selective protein-ligand interactions and optimizing pharmacological properties. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-2-14-8-10-15(11-9-14)23-18(27)13-29-21-24-19-17(20(28)25-21)12-22-26(19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQYVBUKFYKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological profiles, and biological activities associated with this compound and its derivatives.

Chemical Structure and Properties

The compound has the following molecular formula: C21H19N5O2C_{21}H_{19}N_{5}O_{2} and a CAS number of 852440-08-5. Its structure features a pyrazolo[3,4-d]pyrimidine core which is known for diverse biological activities.

Antimicrobial Activity

Pyrazole derivatives, including those similar to N-(4-ethylphenyl)-2-{...}, have shown significant antimicrobial properties. A review highlighted that various pyrazole derivatives exhibited antibacterial and antifungal activities, with some compounds demonstrating IC50 values in the low micromolar range against specific pathogens .

Anti-inflammatory Effects

Research indicates that compounds with pyrazolo structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a study reported that certain pyrazole derivatives had COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating their potential as anti-inflammatory agents superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine framework has been associated with anticancer properties. In vitro studies have demonstrated that compounds with this structure can induce apoptosis in cancer cell lines. For example, a derivative was found to inhibit cell proliferation effectively in various cancer models, suggesting its potential as a chemotherapeutic agent .

Study 1: Anti-inflammatory Activity

In a comparative study of several pyrazole derivatives including N-(4-ethylphenyl)-2-{...}, researchers assessed the anti-inflammatory activity through COX inhibition assays. The results showed that the tested compounds had varying degrees of COX-2 selectivity and potency compared to standard drugs .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of N-(4-ethylphenyl)-2-{...}. The compound was tested against several bacterial strains and demonstrated significant inhibition at concentrations as low as 10 μg/mL, outperforming some established antibiotics .

Data Table: Summary of Biological Activities

Activity IC50 Value (μM) Notes
COX-2 Inhibition0.02 - 0.04Superior selectivity compared to celecoxib
Antimicrobial10Effective against multiple bacterial strains
Anticancer (Cell Lines)VariesInduces apoptosis in specific cancer models

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis requires regioselective substitution at the pyrazolo[3,4-d]pyrimidin-4-one core. Evidence suggests using α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions in polar aprotic solvents like DMF. Reaction optimization should focus on controlling steric and electronic effects to ensure substitution at the 6-position of the pyrimidine ring, as competing reactions at other positions can lead to byproducts . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the target compound.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of X-ray crystallography (monoclinic systems, space group P2₁/c) and spectroscopic methods:

  • XRD : Determines bond lengths (e.g., C–S bond ≈ 1.75 Å) and dihedral angles between aromatic rings .
  • NMR : Key signals include a singlet for the acetamide carbonyl (~170 ppm in 13C^{13}\text{C}) and aromatic protons (δ 7.2–8.1 ppm in 1H^{1}\text{H}) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 479.12 for C23_{23}H21_{21}N4_{4}O2_{2}S) .

Q. What preliminary assays are recommended to evaluate biological activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Use fluorogenic substrates to quantify IC50_{50} values. Parallel cytotoxicity screening (MTT assay in HEK-293 or HepG2 cells) ensures selectivity. Evidence highlights pyrazolo-pyrimidine derivatives as potential kinase inhibitors, suggesting ATP-binding pocket targeting .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent Variation : Modify the 4-ethylphenyl group (e.g., halogenation, methoxy substitution) to assess electronic effects on binding .
  • Sulfanyl Linker Replacement : Replace the -S- group with -SO2_2- or -CH2_2- to evaluate steric/electronic impacts .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase) and correlate with experimental IC50_{50} data .

Q. How should contradictory data in biological activity studies be resolved?

  • Assay Reproducibility : Replicate studies under standardized conditions (pH 7.4, 37°C, 5% CO2_2) .
  • Metabolite Interference : Perform LC-MS to detect degradation products (e.g., sulfoxide formation) that may alter activity .
  • Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding affinity measurements .

Q. What computational strategies predict regioselectivity in derivatization?

Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states for substitution reactions. Evidence shows that electron-deficient pyrimidine rings favor nucleophilic attack at the 6-position, with activation energies ~25 kcal/mol . Pair this with molecular dynamics simulations (AMBER force field) to assess solvent effects on reaction pathways.

Q. How can stability and degradation pathways be characterized?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor via HPLC for degradation products (e.g., cleavage of the sulfanyl bridge) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; use Arrhenius modeling to predict shelf life .

Methodological Notes

  • Synthetic Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) for yield improvement .
  • Data Contradictions : Apply multivariate analysis (PCA or PLS) to disentangle assay variability from true structure-activity trends .

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